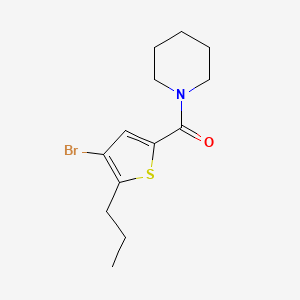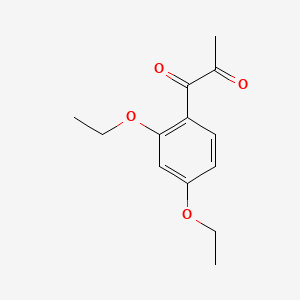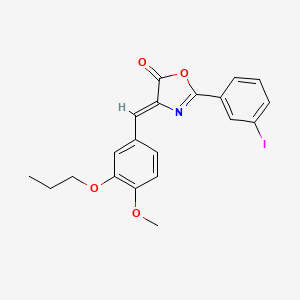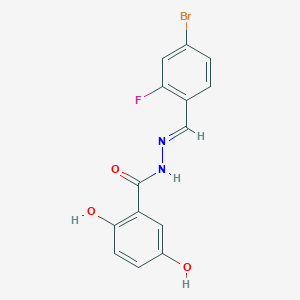![molecular formula C18H16INO2 B4714128 8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4714128.png)
8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline
Vue d'ensemble
Description
8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an iodophenoxy group attached to an ethoxy chain, which is further connected to a methylquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The process involves the following steps:
Preparation of 2-iodophenol: This can be achieved by iodination of phenol using iodine and a suitable oxidizing agent.
Formation of 2-(2-iodophenoxy)ethanol: This intermediate is synthesized by reacting 2-iodophenol with ethylene oxide under basic conditions.
Etherification: The 2-(2-iodophenoxy)ethanol is then reacted with 8-hydroxy-2-methylquinoline in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as luminescent materials and polymers.
Mécanisme D'action
The mechanism of action of 8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodophenoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the quinoline core can participate in π-π stacking interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[2-(4-iodophenoxy)ethoxy]-2-methylquinoline
- 8-[3-(2-iodophenoxy)propoxy]-2-methylquinoline
- 8-[4-(2-iodophenoxy)butoxy]-2-methylquinoline
Uniqueness
8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodophenoxy group enhances its reactivity in substitution reactions, while the quinoline core provides a rigid and planar structure that is beneficial for interactions with biological targets.
Propriétés
IUPAC Name |
8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c1-13-9-10-14-5-4-8-17(18(14)20-13)22-12-11-21-16-7-3-2-6-15(16)19/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSDNKXECOWPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=CC=C3I)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-butyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4714056.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4714063.png)
![7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B4714067.png)
![1-(3,4-dichlorophenyl)-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4714069.png)
![2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4714072.png)

![1-[N-(2,4-dimethoxyphenyl)carbamoyl]-4-piperidylpiperidine-4-carboxamide](/img/structure/B4714093.png)
![6-(4-methylphenyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4714094.png)
![4-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4714104.png)
![N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4714108.png)
![2,5-DICHLOROPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER](/img/structure/B4714112.png)



